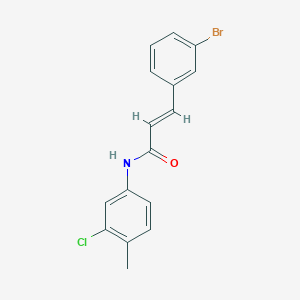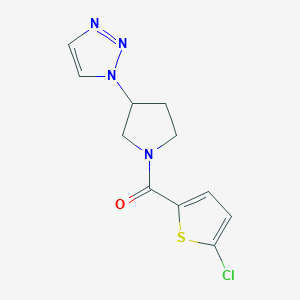
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a chlorothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the chlorothiophene moiety to the triazole-pyrrolidine intermediate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in antimicrobial and antiviral assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated for its activity against various pathogens and as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mécanisme D'action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The pyrrolidine ring may interact with biological membranes, altering their properties. The chlorothiophene moiety can participate in electron transfer reactions, influencing redox processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the chlorothiophene moiety, resulting in different chemical properties.
(5-chlorothiophen-2-yl)methanone: Lacks the triazole and pyrrolidine rings, limiting its biological activity.
(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl derivatives: Similar structure but with variations in the substituents, leading to different reactivity and applications.
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its combination of functional groups, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various research and industrial applications .
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-5-3-8(7-15)16-6-4-13-14-16/h1-2,4,6,8H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYNJFLCFCCKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)
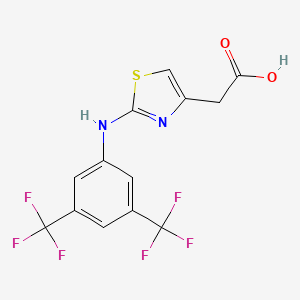
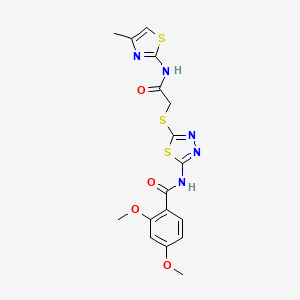
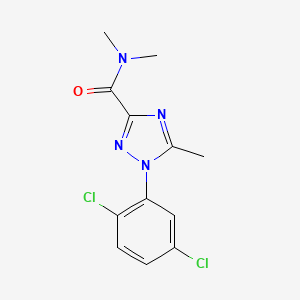
![2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2816035.png)
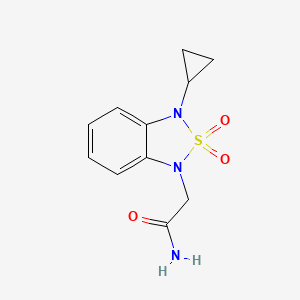
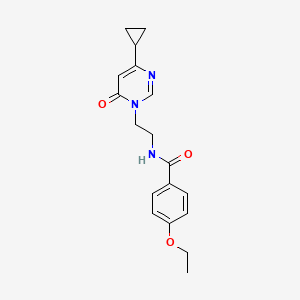
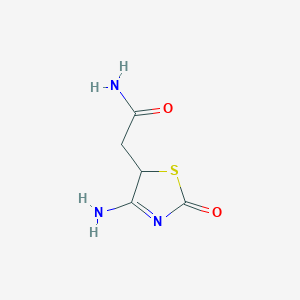
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)
![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)
![2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2816042.png)
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

